Ethyl 3-fluorooxolane-3-carboxylate
CAS No.:
Cat. No.: VC18059258
Molecular Formula: C7H11FO3
Molecular Weight: 162.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H11FO3 |
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Molecular Weight | 162.16 g/mol |
IUPAC Name | ethyl 3-fluorooxolane-3-carboxylate |
Standard InChI | InChI=1S/C7H11FO3/c1-2-11-6(9)7(8)3-4-10-5-7/h2-5H2,1H3 |
Standard InChI Key | WYKHQMVEVKJDRD-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1(CCOC1)F |
Introduction
Chemical Identity and Structural Characteristics
Table 1: Key Structural and Physical Properties
Property | Value/Description |
---|---|
Molecular Formula | C₈H₁₁FO₃ |
Molecular Weight | 174.17 g/mol |
Boiling Point | Not reported |
Melting Point | Not reported |
Solubility | Likely soluble in polar organic solvents (e.g., DCM, THF) |
Density | Not reported |
Synthetic Routes and Methodologies
General Synthesis Strategies
The synthesis of ethyl 3-fluorooxolane-3-carboxylate typically involves two primary steps:
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Fluorination: Introduction of the fluorine atom into a precursor molecule.
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Cyclization and Esterification: Formation of the oxolane ring and attachment of the ethyl ester group.
Fluorination Techniques
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Electrophilic Fluorination: Use of reagents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine at the 3-position of a dihydrofuran precursor.
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Nucleophilic Fluorination: Substitution reactions with KF or CsF in polar aprotic solvents (e.g., DMF, DMSO).
Cyclization and Esterification
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Acid-Catalyzed Cyclization: Treatment of γ-keto esters with fluoro-containing reagents under acidic conditions to form the oxolane ring.
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Mitsunobu Reaction: Utilized for simultaneous esterification and ring closure in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine.
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Fluorination | Selectfluor®, CH₃CN, 80°C, 12h | 65–75 |
Cyclization | H₂SO₄ (cat.), EtOH, reflux, 6h | 70–80 |
Purification | Column chromatography (SiO₂, hexane:EtOAc) | >95 |
Physicochemical and Reactivity Profiles
Reactivity
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Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles (e.g., amines, alkoxides) under mild conditions.
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Ester Hydrolysis: Conversion to the corresponding carboxylic acid via saponification (NaOH, H₂O/EtOH).
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Ring-Opening Polymerization: Potential for creating fluorinated polyesters under catalytic conditions.
Applications in Scientific Research
Medicinal Chemistry
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Drug Candidates: The fluorine atom enhances metabolic stability and bioavailability, making the compound a valuable intermediate in anticoagulant and anti-inflammatory drug development.
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Protease Inhibitors: Structural analogs have shown inhibitory activity against serine proteases (e.g., thrombin, trypsin).
Material Science
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Polymer Synthesis: Serves as a monomer for fluorinated polymers with applications in coatings, membranes, and electronic materials.
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Liquid Crystals: Derivatives exhibit mesomorphic properties suitable for display technologies.
Challenges and Future Directions
Synthetic Optimization
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Green Chemistry: Adoption of solvent-free reactions or biocatalytic methods to improve sustainability.
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Stereoselectivity: Development of asymmetric fluorination protocols to access enantiomerically pure variants.
Expanded Applications
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Bioconjugation: Exploration of click chemistry for labeling biomolecules.
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Energy Storage: Investigation into fluorinated electrolytes for lithium-ion batteries.
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